molecular formula C17H12ClN2NaO4 B1251776 sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate CAS No. 157542-89-7

sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

Cat. No.: B1251776
CAS No.: 157542-89-7
M. Wt: 366.7 g/mol
InChI Key: OJENKXNXJPNEPU-HNCPQSOCSA-M
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Description

sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate is a chemical compound with a complex structure that includes a quinoxaline ring, a phenoxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, sodium salt (1:1), (2R)- typically involves multiple steps. The process begins with the preparation of the quinoxaline ring, followed by the introduction of the phenoxy group and the propanoic acid moiety. The final step involves the formation of the sodium salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, sodium salt (1:1), (2R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester, (2R)-
  • Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, ethyl ester, (2R)-

Uniqueness

sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate is unique due to its specific combination of functional groups and its sodium salt form.

Properties

CAS No.

157542-89-7

Molecular Formula

C17H12ClN2NaO4

Molecular Weight

366.7 g/mol

IUPAC Name

sodium;(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C17H13ClN2O4.Na/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16;/h2-10H,1H3,(H,21,22);/q;+1/p-1/t10-;/m1./s1

InChI Key

OJENKXNXJPNEPU-HNCPQSOCSA-M

Isomeric SMILES

C[C@H](C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+]

SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+]

Canonical SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+]

Synonyms

sodium-(2-(4-(7-chloro-2-quinoxalinyloxy)phenoxy)propionate)
XK 469
XK469

Origin of Product

United States

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